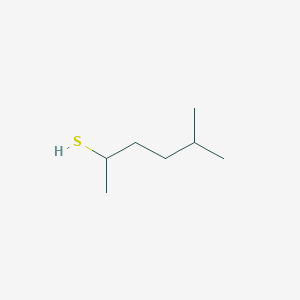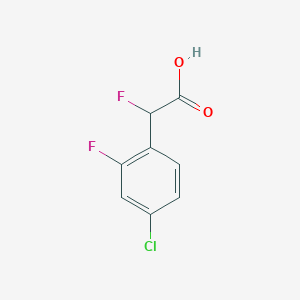![molecular formula C8H19NO2 B13300845 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol is an organic compound with a complex structure It is characterized by the presence of a methoxy group, an amino group, and a methyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol typically involves the reaction of 1-methoxypropan-2-amine with a suitable precursor under controlled conditions. One common method involves the use of N-ethyl-N,N-diisopropylamine as a base in N,N-dimethylacetamide at elevated temperatures (around 130°C) for an extended period (approximately 12 hours) . The reaction mixture is then subjected to column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol
- 1-{[(1-Methoxypropan-2-yl)amino]methyl}naphthalen-2-ol
Uniqueness
1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(1-methoxypropan-2-ylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-7(5-11-4)9-6-8(2,3)10/h7,9-10H,5-6H2,1-4H3 |
InChI Key |
OOSFEJCLPPOBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


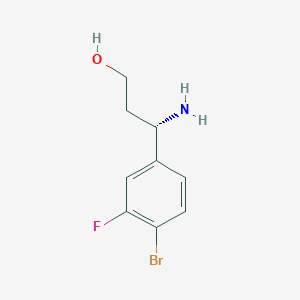
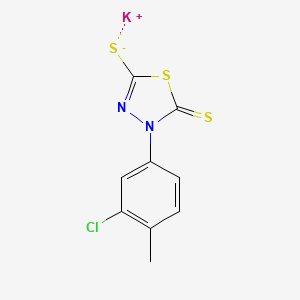
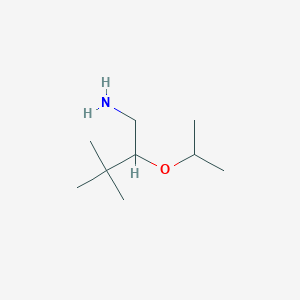

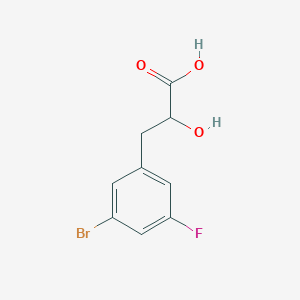
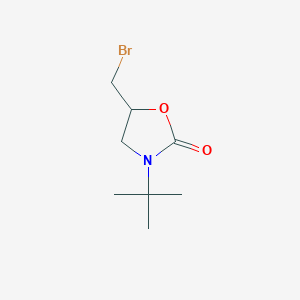
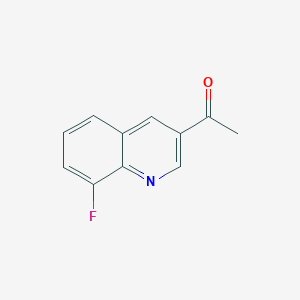
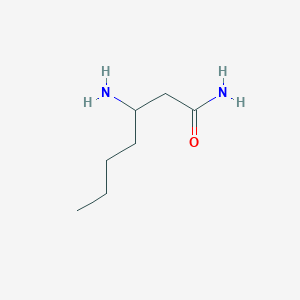
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)

![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)
amine](/img/structure/B13300865.png)
